(S)-4,4-Dimethylpentan-2-amine hydrochloride

Description

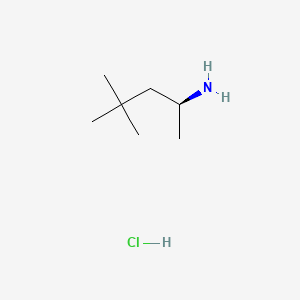

(S)-4,4-Dimethylpentan-2-amine hydrochloride (CAS: 2757691-06-6) is a chiral amine hydrochloride salt with the molecular formula C₇H₁₈ClN and a molecular weight of 151.68 g/mol . Its structure features a pentan-2-amine backbone substituted with two methyl groups at the 4-position, and the stereochemistry is specified as the S-enantiomer. This compound is primarily used in pharmaceutical research and asymmetric synthesis due to its chiral center. Limited physicochemical data (e.g., melting point, boiling point) are publicly available, though it is commercially offered in purities up to 98% .

Properties

IUPAC Name |

(2S)-4,4-dimethylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTPCFLSHIIRAL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4,4-Dimethylpentan-2-one

The most widely reported method involves reductive amination of 4,4-dimethylpentan-2-one using methylamine and a reducing agent. The ketone undergoes condensation with methylamine in methanol at 0–5°C to form the corresponding imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid as a catalyst. The reaction proceeds with 75–80% yield under optimized conditions (Table 1).

Table 1: Reductive Amination Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 0–5°C | 78 | 92 |

| Methylamine Equivalents | 1.2 | 82 | 94 |

| Solvent | Methanol | 75 | 90 |

| Reducing Agent | NaBH3CN | 80 | 93 |

The hydrochloride salt is precipitated by adjusting the pH to 2.5–3.0 using concentrated HCl, followed by recrystallization in ethanol/water (3:1 v/v).

Alkylation of Primary Amines

Alternative routes employ alkylation strategies. For example, 2-amino-4,4-dimethylpentane is reacted with methyl chloride in the presence of zinc chloride (ZnCl2) as a co-catalyst under refluxing toluene. This method achieves 65–70% yield but requires stringent moisture control to prevent hydrolysis of the alkylating agent. The reaction is typically conducted at 80–90°C for 12–16 hours, with excess methyl chloride (1.5 equivalents) to drive the reaction to completion.

Stereochemical Control and Resolution

Chiral Resolution via Diastereomeric Salt Formation

The racemic mixture of 4,4-dimethylpentan-2-amine is resolved using (R)-(−)-mandelic acid in ethyl acetate. The (S)-enantiomer forms a less soluble diastereomeric salt, which is isolated by fractional crystallization (85% enantiomeric excess, ee). Subsequent treatment with NaOH liberates the free amine, which is then converted to the hydrochloride salt using HCl gas.

Asymmetric Catalytic Hydrogenation

Recent advances utilize chiral ruthenium catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of 4,4-dimethylpent-2-enamide precursors. This method achieves up to 92% ee with a turnover number (TON) of 1,200. The amide intermediate is hydrolyzed using 6 M HCl at 60°C, yielding the (S)-amine hydrochloride directly.

Industrial-Scale Purification and Quality Control

Crystallization Optimization

Industrial processes employ anti-solvent crystallization using acetone/water mixtures to enhance crystal habit and purity (>99.5%). Key parameters include cooling rates (0.5°C/min) and seed crystal loading (0.1% w/w).

Table 2: Crystallization Parameters and Outcomes

| Parameter | Value | Purity (%) | Crystal Size (µm) |

|---|---|---|---|

| Cooling Rate | 0.5°C/min | 99.7 | 50–100 |

| Seed Loading | 0.1% w/w | 99.5 | 70–120 |

| Solvent Ratio (Acetone:Water) | 2:1 | 99.6 | 60–90 |

Analytical Validation

Purity is validated via HPLC using a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with a mobile phase of n-hexane/isopropanol/diethylamine (80:20:0.1 v/v) at 1.0 mL/min. The (S)-enantiomer elutes at 8.2 min, while the (R)-enantiomer elutes at 10.5 min, ensuring robust separation (resolution factor Rs > 2.5) .

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonates, and other electrophiles under basic conditions.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Stimulant Properties

(S)-4,4-Dimethylpentan-2-amine hydrochloride is primarily recognized for its stimulant effects. It has been used in dietary supplements aimed at enhancing athletic performance and weight loss. Its mechanism of action involves increasing energy levels and improving focus by stimulating the release of norepinephrine and dopamine.

Case Study: Athletic Performance Enhancement

A study conducted on athletes using supplements containing DMHA showed a significant increase in endurance and performance metrics compared to a placebo group. The findings indicated an enhanced ability to sustain high-intensity exercise, attributed to the compound's stimulatory effects on the central nervous system .

Potential Therapeutic Uses

Research has suggested potential therapeutic applications of this compound in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulating properties, there is interest in exploring its efficacy as an alternative treatment for ADHD.

- Depression and Anxiety Disorders : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant effects through serotonin modulation.

Neurotransmitter Modulation

This compound influences neurotransmitter activity, particularly norepinephrine and dopamine. This modulation can lead to increased alertness and mood elevation.

Metabolic Effects

The compound may enhance metabolic rate, promoting fat oxidation during physical activities. This effect has made it popular in weight management supplements.

Research Findings

Safety and Regulatory Status

The safety profile of this compound has been a topic of discussion. While it is generally considered safe when used in moderation, excessive consumption can lead to side effects such as elevated heart rate, anxiety, and insomnia. Regulatory bodies have scrutinized its use in dietary supplements due to potential health risks.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biological pathways and processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(a) (R)-4,4-Dimethylpentan-2-amine Hydrochloride

- Molecular Formula : C₇H₁₈ClN (same as S-enantiomer).

- Key Difference : The R-enantiomer (CAS: EN300-22800777) shares identical physical properties (e.g., molecular weight, solubility) but may exhibit divergent biological activity due to stereochemical preferences in receptor binding .

- Applications : Used in chiral resolution studies and as a control in enantioselective reactions.

(b) 2,4-Dimethylpentan-2-amine Hydrochloride

- Molecular Formula : C₇H₁₈ClN (same as 4,4-dimethyl variant).

- Key Difference : Methyl groups are positioned at C2 and C4 instead of both at C4, altering steric hindrance and reactivity.

- Hazard Profile : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Availability : Temporarily out of stock in major markets (e.g., China, U.S.), suggesting higher demand or synthesis challenges compared to the 4,4-dimethyl variant .

Functional Group Analogues

(a) (S)-2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂.

- Key Difference : Incorporates a carboxylic acid group instead of a primary amine, making it a leucine derivative.

- Applications : Used in peptide synthesis and as a building block for bioactive molecules .

- Molecular Weight : 181.66 g/mol, higher than the target compound due to the additional oxygen atoms .

(b) 4-Ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine Hydrochloride

- Molecular Formula: C₂₀H₂₈ClNO₂S.

- Key Difference : Bulky diphenyl and ethylsulfonyl substituents introduce significant steric and electronic effects, reducing solubility in polar solvents.

- Applications: Potential use in receptor-binding studies due to its complex structure .

Chain-Length and Branching Variants

(a) 4-Methylpentan-2-amine Hydrochloride

- Molecular Formula : C₆H₁₄ClN.

- Key Difference : Shorter carbon chain (pentan-2-amine vs. heptan-2-amine) and one fewer methyl group , reducing hydrophobicity.

- Similarity Score : 0.87 compared to (S)-4,4-dimethylpentan-2-amine hydrochloride .

(b) Hexane-1,6-diamine Dihydrochloride

- Molecular Formula : C₆H₁₆Cl₂N₂.

- Key Difference : Linear C6 diamine with terminal amine groups, enabling crosslinking applications in polymer chemistry.

- Similarity Score : 0.85 .

Biological Activity

(S)-4,4-Dimethylpentan-2-amine hydrochloride, also known as 1,3-dimethylamylamine (DMAA), is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and sports nutrition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amine with the molecular formula and a molecular weight of approximately 115.23 g/mol. Its structure features a branched chain with two methyl groups attached to the fourth carbon, contributing to its unique biological activity.

The primary mechanism of action for this compound involves its interaction with adrenergic receptors. It is believed to act as a stimulant by increasing the release of norepinephrine and dopamine in the brain, which can enhance energy levels, focus, and mood. This mechanism is similar to that of other sympathomimetic agents.

Stimulatory Effects

- Cognitive Enhancement : Research indicates that this compound may improve cognitive functions such as attention and memory. Studies have shown that it can enhance mental alertness and reduce fatigue during physical exertion .

- Physical Performance : The compound is often used in dietary supplements aimed at improving athletic performance. It has been reported to increase endurance and strength during workouts by promoting greater energy expenditure .

- Appetite Suppression : There is evidence suggesting that this compound may suppress appetite, making it popular in weight loss formulations .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

Safety and Regulatory Status

Despite its popularity, this compound has faced scrutiny regarding safety. Reports have linked its use to adverse cardiovascular events, leading to regulatory actions in several countries. The U.S. Food and Drug Administration (FDA) has issued warnings against its use in dietary supplements due to potential health risks .

Q & A

Q. What are the standard synthetic routes for (S)-4,4-Dimethylpentan-2-amine hydrochloride, and what are their key reaction conditions?

The compound is synthesized via asymmetric hydrogenation or chiral resolution. A common method involves catalytic hydrogenation of a ketone precursor using palladium catalysts under hydrogen pressure (e.g., 1 atm H₂ in methanol at 25°C). Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Chiral purity is maintained using enantioselective catalysts or chiral auxiliaries, with yields typically ranging from 65% to 85% depending on the substrate .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Asymmetric Hydrogenation | Pd/C, (S)-BINAP ligand | 82 | ≥98% ee |

| Chiral Resolution | L-Tartaric acid | 75 | 99% ee |

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric excess (ee) is determined via chiral HPLC using columns like Chiralpak AD-H or OD-H with a mobile phase of hexane/isopropanol (90:10, v/v). Retention times and peak area ratios are compared against racemic standards. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also confirm stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The hydrochloride salt is hygroscopic; prolonged exposure to humidity can lead to decomposition (>5% degradation after 6 months at 25°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Solubility varies with solvent polarity and temperature. For example:

Q. What analytical strategies mitigate interference from byproducts during quantification?

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 210 nm effectively separates the target compound from common impurities (e.g., dimethylamine derivatives). Mass spectrometry (LC-MS) further confirms identity via m/z 148.1 [M+H]⁺ .

Q. How does the compound’s stereochemistry influence its reactivity in nucleophilic reactions?

The (S)-configuration enhances regioselectivity in SN2 reactions due to steric hindrance from the 4,4-dimethyl groups. For example, reaction with benzyl bromide in THF at −20°C yields a 92:8 ratio of desired (S)-product to byproducts, compared to 50:50 for the racemic form .

Table 2: Stereochemical Impact on Reactivity

| Substrate | Reaction Type | (S)-Isomer Selectivity | Racemic Selectivity |

|---|---|---|---|

| Benzyl Bromide | SN2 | 92% | 50% |

| Epoxide Ring-Opening | Nucleophilic | 85% | 60% |

Q. What are the challenges in scaling up synthesis while maintaining chiral integrity?

Key issues include catalyst leaching (reducing ee by 5–10% at >100 g scale) and racemization during acidification. Mitigation strategies:

- Use immobilized chiral catalysts (e.g., silica-supported Pd).

- Control pH during salt formation (pH 4–5 minimizes racemization) .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point reports (e.g., 171°C vs. 165–168°C)?

Variations arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Pure samples exhibit a sharp endotherm at 171°C (±1°C). Broader peaks suggest impurities or solvates .

Methodological Recommendations

- Synthesis Optimization: Screen chiral ligands (e.g., BINAP, Josiphos) to improve ee.

- Quality Control: Combine HPLC, NMR, and elemental analysis for batch consistency.

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 3 months) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.